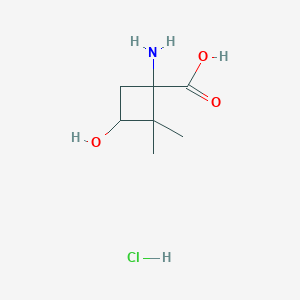

1-氨基-3-羟基-2,2-二甲基环丁烷-1-羧酸;盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of cyclobutane amino acid derivatives is a topic of interest in several papers. For instance, the synthesis of a potential BNCT (Boron Neutron Capture Therapy) agent, which is a cyclobutane amino acid derivative, was achieved through a multi-step process involving monoalkylation, cycloaddition, and reductive dechlorination, followed by hydantoin formation and hydrolysis . Another paper describes the stereoselective synthesis of 2-aminocyclobutane-1-carboxylic acid derivatives, highlighting the use of enantiodivergent synthetic sequences and the characterization of the free amino acid . Additionally, photochemical routes have been developed to synthesize hydroxy derivatives of 2-aminocyclobutane-1-carboxylic acid, featuring endo-selective photocycloaddition and regioselective ring opening .

Molecular Structure Analysis

The molecular structure of cyclobutane amino acid derivatives is crucial for their biological activity and structural properties. The X-ray crystallographic methods have been used to determine the structure of a non-protein amino acid isolated from a plant, which features a cyclobutane ring . The NMR structural study and DFT theoretical calculations have been employed to understand the rigidity and conformational preferences of these molecules, revealing strong intramolecular hydrogen bonds and cis-fused octane structural units .

Chemical Reactions Analysis

The reactivity of cyclobutane amino acid derivatives is explored in the context of their incorporation into peptides and oligomers. For example, the synthesis of beta-oligomers based on cyclobutane amino acids demonstrates their ability to adopt strand-type conformations and self-assemble into nano-sized fibers, which is facilitated by intra-residue hydrogen bonding and hydrophobic interactions . The synthesis of the four stereoisomers of a related compound and their evaluation as ligands for the NMDA receptor also highlights the importance of stereochemistry in the biological activity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclobutane amino acid derivatives are influenced by their unique structures. The rigidity imparted by the cyclobutane ring affects the folding and self-assembly of beta-oligomers, as evidenced by various experimental techniques and theoretical calculations . The synthesis and crystal structures of beta-oligopeptides consisting of cyclopropanecarboxylic acid, a structurally similar compound, provide insights into the secondary-structural motifs and hydrogen-bonding patterns that could be relevant for the compound .

科学研究应用

抗菌活性

- 已合成与所讨论化合物相关的吡啶酮羧酸并评估其抗菌活性。发现该类中的某些化合物表现出显着的抗菌作用,表明在该领域具有潜在应用 (Egawa 等,1984).

化学合成和应用

- 研究表明,1-氨基-3-羟基-2,2-二甲基环丁烷-1-羧酸的衍生物可合成用于各种目的,例如制备寡肽和基于环丁烷的碳环核苷 (Balo 等,2005).

- Chang 等人 (2018) 的一项研究描述了一种光化学途径来合成 2-氨基环丁烷-1-羧酸的羟基衍生物,展示了该化合物的化学多功能性 (Chang 等,2018).

肽合成和结构研究

- 该化合物已被纳入到 β-肽中,表明其在肽合成和肽结构研究中的用途。这突出了其在生物化学和分子生物学领域的潜在应用 (Izquierdo 等,2005).

杂化环丁烷-脯氨酸肽

- 一项研究专注于合成杂化环丁烷-脯氨酸 γ,γ-肽,展示了环丁烷衍生物在形成复杂肽结构中的作用。这项研究有助于理解肽构象和设计 (Gutiérrez-Abad 等,2011).

硼中子俘获治疗

- 已开发出一种与所讨论化合物相关的可溶性硼氨酸,用于硼中子俘获治疗。这展示了类似化合物在癌症治疗中的潜在医学应用 (Das 等,2000).

安全和危害

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to take in case of exposure or if specific incidents occur, such as P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .

属性

IUPAC Name |

1-amino-3-hydroxy-2,2-dimethylcyclobutane-1-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3.ClH/c1-6(2)4(9)3-7(6,8)5(10)11;/h4,9H,3,8H2,1-2H3,(H,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QICQCBQWFODVGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CC1(C(=O)O)N)O)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2,5-dioxopyrrolidin-1-yl)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B3002095.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B3002100.png)

![2,2,2-Trifluoro-1-(3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)ethanol](/img/structure/B3002101.png)

![6-Oxo-1-{2-oxo-2-[(3,4,5-trimethoxyphenyl)amino]ethyl}-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B3002108.png)